Welcome to the BenchChem Online Store!
molecular formula C15H13Cl2N B8467093 3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 52807-89-3

3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No. B8467093
M. Wt: 278.2 g/mol
InChI Key: LIOCESBYBADISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03980785

Procedure details

trans-3,4-Dichlorocinnamonitrile (20 g.) and cyclohexadiene (16 g.) were heated at 150°C. for 3 weeks. The solution was evaporated, the resultant oil purified by column chromatography and crystallised from methanol to yield white crystals of 5-cyano-6-(3',4'-dichlorophenyl)bicyclo[2,2,2]oct-2-ene. The latter (14 g.) was hydrogenated as described in Example 1 to yield trans-3-cyano-2-(3',4'-dichlorophenyl)bicyclo[2,2,2]octane as white crystals (14 g.). Similarly the following compounds were prepared:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])/[CH:5]=[CH:6]/[C:7]#[N:8].[CH:13]1[CH2:18][CH2:17][CH:16]=[CH:15][CH:14]=1>>[C:7]([CH:6]1[CH:5]([C:4]2[CH:9]=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=2)[CH:15]2[CH2:16][CH2:17][CH:18]1[CH:13]=[CH:14]2)#[N:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(/C=C/C#N)C=CC1Cl
Name
Quantity
16 g
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant oil purified by column chromatography
CUSTOM
Type
CUSTOM
Details
crystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C2C=CC(C1C1=CC(=C(C=C1)Cl)Cl)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.